2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
CAS No.: 941823-66-1
Cat. No.: VC7556541
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.76
* For research use only. Not for human or veterinary use.
![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol - 941823-66-1](/images/structure/VC7556541.png)
Specification
CAS No. | 941823-66-1 |
---|---|
Molecular Formula | C16H15ClN2O |
Molecular Weight | 286.76 |
IUPAC Name | 2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Standard InChI | InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2 |
Standard InChI Key | GUPXTPZIRLMXFY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO |
Introduction
Chemical Identification and Structural Features
Molecular and Structural Characteristics
2-[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS No. 941823-66-1) belongs to the benzimidazole family, featuring a fused benzene and imidazole ring system. The 3-chlorobenzyl group at the 1-position and the ethanol moiety at the 2-position distinguish it from simpler benzimidazoles . Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅ClN₂O |
Molecular Weight | 286.76 g/mol |
CAS Registry Number | 941823-66-1 |
Synonyms | 1-[(3-Chlorophenyl)methyl]-1H-benzimidazole-2-ethanol |
The presence of the chlorine atom introduces electronegativity, potentially enhancing binding interactions in biological systems, while the ethanol group offers a site for further chemical modifications .
Synthetic Routes and Methodological Considerations
General Benzimidazole Synthesis Strategies
Benzimidazoles are commonly synthesized via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing compounds. For 2-substituted benzimidazoles, strategies often involve:
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Cyclocondensation: Reacting o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions .
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Post-Functionalization: Introducing substituents after forming the benzimidazole core, such as alkylation or nucleophilic substitution .
Proposed Synthesis of 2-[1-(3-Chlorobenzyl)-1H-Benzimidazol-2-yl]ethanol
A plausible route involves:
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Formation of Benzimidazole Core: Condensation of 3-chlorobenzylamine with 2-hydroxyethyl-substituted o-phenylenediamine in the presence of a dehydrating agent (e.g., polyphosphoric acid) .
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Ethanol Group Introduction: Alkylation of the benzimidazole nitrogen with a chloroethanol derivative, facilitated by a base like potassium carbonate .
Example Reaction Pathway:
This method aligns with protocols used for analogous hydrazide and ester derivatives .
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the ethanol group, but poorly soluble in water .
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logP (Octanol-Water): Estimated 2.8–3.2, indicating moderate lipophilicity suitable for membrane penetration .
Thermal Stability
Benzimidazoles generally exhibit high thermal stability. The decomposition temperature of this compound likely exceeds 200°C, consistent with analogs showing stability up to 250°C .
Research Gaps and Future Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce byproducts.
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Biological Screening: Evaluating anti-inflammatory, antiviral, and kinase inhibition profiles.
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Crystallographic Studies: Resolving the X-ray structure to confirm stereochemistry and intermolecular interactions.
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